molecular formula C19H23NO6 B11312852 4-({2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid

4-({2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid

Cat. No.: B11312852
M. Wt: 361.4 g/mol
InChI Key: BYRZUFLAIAGTSN-UHFFFAOYSA-N
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Description

This compound is a coumarin derivative featuring a 4-propyl substituent on the chromen-2-one core, a 7-oxypropanoyl group, and a butanoic acid moiety linked via an amide bond. Coumarins are renowned for their diverse pharmacological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties. The structural modifications in this molecule—specifically the propyl chain, propanoyl linker, and butanoic acid tail—are hypothesized to optimize solubility, stability, and target binding compared to simpler coumarin analogs .

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

4-[2-(2-oxo-4-propylchromen-7-yl)oxypropanoylamino]butanoic acid

InChI

InChI=1S/C19H23NO6/c1-3-5-13-10-18(23)26-16-11-14(7-8-15(13)16)25-12(2)19(24)20-9-4-6-17(21)22/h7-8,10-12H,3-6,9H2,1-2H3,(H,20,24)(H,21,22)

InChI Key

BYRZUFLAIAGTSN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCCCC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-({2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid involves several steps. One common method includes the reaction of 2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid with butanoic acid derivatives under specific conditions . The reaction typically requires the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 4-({2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial growth and proliferation. Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Structural and Functional Differences

  • Position 7: The propanoyl-amide linkage in the target compound enhances metabolic stability compared to the ester bond in ’s propanoic acid derivative . Chlorine vs. Alkyl Chains: ’s 6-chloro substituent introduces electronegativity, which may enhance antibacterial activity but could increase toxicity relative to the alkyl-substituted analogs .
  • Physicochemical Properties: The butanoic acid moiety in the target compound and ’s analog improves water solubility compared to ’s shorter propanoic acid chain. The amide bond in the target compound and reduces hydrolysis rates in physiological conditions, making them more suitable for oral drug formulations than ester-linked derivatives .

Hypothesized Pharmacological Implications

  • Target Binding : The longer 4-propyl chain in the target compound may enhance hydrophobic interactions with enzyme active sites compared to the ethyl or butyl groups in analogs.
  • Bioavailability: The balance between lipophilicity (propyl chain) and polarity (amide and butanoic acid) in the target compound could optimize oral absorption.

Biological Activity

4-({2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid is a synthetic compound derived from the chromene scaffold, which has gained attention due to its potential biological activities. This article aims to explore its biological activity, including anticancer, antimicrobial, and other therapeutic properties, supported by relevant data and findings from various studies.

Chemical Structure

The compound can be represented by the following structural formula:

C18H21NO6\text{C}_{18}\text{H}_{21}\text{N}\text{O}_{6}

This structure features a chromene core, which is known for its diverse biological effects.

Anticancer Activity

Recent studies have indicated that compounds based on the chromene structure exhibit significant anticancer properties. For instance, a series of derivatives were tested against various cancer cell lines using the MTT assay method. The results demonstrated that several compounds showed promising inhibitory effects:

Compound Cell Line IC50 (µg/mL)
4aHCT-1161.08
4bHepG-21.48
4cMCF-70.98
4dA-5491.25

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest, particularly at the G2/M phase .

Antimicrobial Activity

The antimicrobial potential of chromene derivatives has also been explored. In vitro studies have shown that these compounds exhibit activity against a range of bacterial and fungal strains. For example:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the chromene derivatives can serve as potential candidates for developing new antimicrobial agents .

Other Biological Activities

In addition to anticancer and antimicrobial effects, chromene derivatives have been reported to possess various other biological activities:

  • Antioxidant Activity : Compounds exhibit significant free radical scavenging abilities, contributing to their protective effects against oxidative stress.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in cellular models.
  • Antidiabetic Properties : Certain analogs have been evaluated for their ability to modulate glucose uptake in insulin-resistant cell lines.

Case Studies

A notable case study involved the synthesis and evaluation of several flavanone analogs incorporating the chromene moiety. The study highlighted that modifications on the chromene structure significantly influenced biological activity, demonstrating a clear structure-activity relationship (SAR). For instance, substituents at specific positions on the chromene scaffold enhanced anticancer potency while reducing cytotoxicity towards normal cells .

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